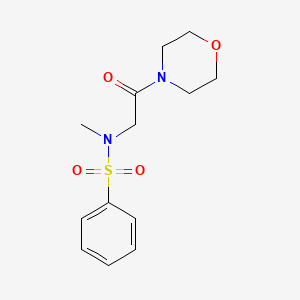![molecular formula C21H18O3 B5714884 methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
methyl 4-[(4-biphenylyloxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-biphenylyloxy)methyl]benzoate, also known as MBMB, is a chemical compound that belongs to the class of esters. It is widely used in scientific research as a tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of methyl 4-[(4-biphenylyloxy)methyl]benzoate is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. This compound has also been shown to interact with certain biomolecules, such as neurotransmitters, and alter their function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. This compound has also been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(4-biphenylyloxy)methyl]benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on methyl 4-[(4-biphenylyloxy)methyl]benzoate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new applications for this compound, such as its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
Methyl 4-[(4-biphenylyloxy)methyl]benzoate can be synthesized by reacting 4-hydroxybenzaldehyde with 4-bromomethylbiphenyl in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to form the final product. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
Methyl 4-[(4-biphenylyloxy)methyl]benzoate is widely used in scientific research as a tool for investigating various biological processes. It has been shown to be an effective inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been used as a fluorescent probe for detecting the presence of certain biomolecules, such as dopamine and acetylcholine.
Propriétés
IUPAC Name |
methyl 4-[(4-phenylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)19-9-7-16(8-10-19)15-24-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIQJVRGXUQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)